2-chloro-4-fluoro-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro, fluoro, and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide typically involves the reaction of 2-chloro-4-fluoroaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions involving solvents like dimethylformamide (DMF) and catalysts like palladium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoroaniline
- 4-Fluorobenzenesulfonamide
- 2-Chloro-4-fluoro-N-(4-fluorophenyl)methylamine
Uniqueness
2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide is unique due to the presence of both chloro and fluoro substituents along with the sulfonamide group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications compared to its similar compounds .
Properties
Molecular Formula |
C12H8ClF2NO2S |
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Molecular Weight |
303.71 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-11-7-9(15)3-6-12(11)19(17,18)16-10-4-1-8(14)2-5-10/h1-7,16H |
InChI Key |
MRWCRHGFLKSBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)F |
Origin of Product |
United States |
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